trans-1-Iodo-1-octene

Vue d'ensemble

Description

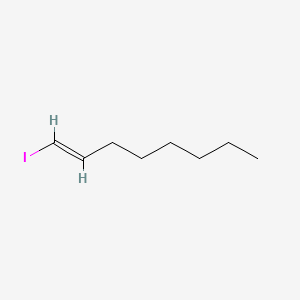

trans-1-Iodo-1-octene: is an organic compound with the molecular formula C8H15I and a molecular weight of 238.11 g/mol . It is a liquid at room temperature and is characterized by its iodine atom attached to the first carbon of an octene chain in the trans configuration . This compound is used in various chemical reactions and research applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Halogenation of Alkenes: One common method to prepare trans-1-Iodo-1-octene involves the halogenation of 1-octene using iodine and a suitable catalyst. The reaction typically occurs under mild conditions, ensuring the trans configuration is maintained.

Industrial Production Methods: Industrially, this compound can be synthesized through the addition of iodine to 1-octene in the presence of a radical initiator or under UV light. This method ensures high yield and purity of the product.

Analyse Des Réactions Chimiques

Cis/Trans Isomerization via Iodine Catalysis

The compound undergoes cis/trans isomerization through a three-step mechanism involving iodine radicals :

-

Iodine attachment : The iodine radical adds to the alkene, forming a syn intermediate.

-

Internal rotation : The intermediate undergoes rotation around the C-I bond, leading to isomerization.

-

Iodine detachment : The iodine radical dissociates, regenerating the alkene in a different configuration.

Key findings :

-

The rate-determining step is the internal rotation, influenced by steric hindrance and conjugation effects .

-

Regioselectivity in iodine addition is governed by resonance stabilization, favoring attachment to unconjugated carbons .

| Parameter | Value |

|---|---|

| Energy barrier (middle step) | 7 kJ/mol (max) |

| Hyperconjugative effect | Enhances stability of intermediates |

Carbonylation Reactions

Trans-1-iodo-1-octene reacts in carbonylation processes catalyzed by palladium complexes. For example, in the presence of Pd(PPh₃)₄ and CO, it undergoes atom transfer cyclization to form cyclic carbonyl compounds .

Reaction details :

-

Starting material : 6-iodo-1-octene (structurally analogous to this compound).

-

Products : Cyclized ethyl esters (cis/trans ratios ~73:27).

-

Mechanism :

| Reaction Condition | Product Ratio (cis:trans) |

|---|---|

| Pd(PPh₃)₄/light | 73:27 |

| Et₃B/air | 73:27 |

Other Reactions

-

Elimination : this compound can undergo β-hydride elimination to form 1-octene, though this reaction is less studied .

-

Radical Reactivity : The compound participates in radical-mediated polymerization and cross-linking reactions, as demonstrated in iodine-catalyzed systems .

Structural and Spectroscopic Data

Applications De Recherche Scientifique

Organic Synthesis

Reactivity in Palladium-Catalyzed Reactions

One of the prominent applications of trans-1-iodo-1-octene is in palladium-catalyzed reactions. It serves as a key intermediate in the synthesis of various organic compounds through aminocarbonylation reactions. In a study, this compound was successfully converted to corresponding amides using tropane-based amines as nucleophiles under palladium catalysis. The reaction demonstrated high selectivity and yield, showcasing the compound's utility in synthesizing biologically relevant molecules .

Table 1: Reaction Conditions and Yields for this compound

| Entry | Substrate | Amine | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 7 | This compound | a | 4 | 100 | 81 |

| 13 | This compound | b | 1 | 100 | 65 |

This table summarizes the reaction conditions and yields for this compound in different catalytic systems, highlighting its effectiveness as a substrate for further transformations .

Medicinal Chemistry

Intermediate for Anticancer Compounds

The compound has shown potential as an intermediate in the synthesis of enediyne antibiotics, which are known for their potent anticancer properties. Research into these antibiotics has led to the development of novel analogs that mimic their biological functions. The ability to modify this compound allows chemists to explore various structural modifications that could enhance the efficacy of these compounds against cancer cells .

Material Science

Synthesis of Functionalized Polymers

In material science, this compound can be utilized to synthesize functionalized polymers through radical polymerization techniques. Its iodine substituent provides a site for further functionalization, enabling the development of materials with tailored properties for specific applications such as drug delivery systems or advanced coatings .

Case Studies

Study on Iodinated Alkenes

A significant study focused on the reactivity of iodinated alkenes, including this compound, revealed insights into their behavior in various chemical environments. The investigation highlighted how these compounds can undergo transformations leading to valuable products, emphasizing their importance in synthetic organic chemistry .

Development of Novel Antibiotics

Another case study explored the synthesis of novel enediyne antibiotics using this compound as a precursor. The research demonstrated that derivatives synthesized from this compound exhibited enhanced biological activity compared to existing drugs, paving the way for new therapeutic options in cancer treatment .

Mécanisme D'action

The mechanism by which trans-1-Iodo-1-octene exerts its effects depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new bond with the carbon atom . In elimination reactions, the base abstracts a proton, leading to the formation of a double bond . In addition reactions, the double bond reacts with an electrophile, resulting in the addition of new atoms or groups to the carbon atoms .

Comparaison Avec Des Composés Similaires

1-Iodo-1-octene: Similar to trans-1-Iodo-1-octene but differs in the configuration around the double bond.

1-Bromo-1-octene: Similar structure but with a bromine atom instead of iodine.

1-Chloro-1-octene: Similar structure but with a chlorine atom instead of iodine.

Uniqueness:

Activité Biologique

trans-1-Iodo-1-octene is an organic compound that has garnered attention in various fields of chemical research due to its unique structural characteristics and potential biological activities. This article will delve into the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential applications.

This compound (C8H15I) is characterized by the presence of an iodine atom attached to a carbon-carbon double bond. This structure allows it to participate in various chemical reactions, particularly those involving nucleophiles and electrophiles. The compound has been identified as a competent coupling partner in cross-coupling reactions, indicating its utility in synthetic organic chemistry .

Biological Activity

1. Antimicrobial Properties

Research indicates that halogenated alkenes, including this compound, may possess antimicrobial properties. The presence of iodine can enhance the compound's ability to disrupt microbial cell membranes. A study highlighted that compounds with similar structures exhibited significant antibacterial activity against various strains .

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on different cell lines. Preliminary findings suggest that the compound exhibits cytotoxic effects at higher concentrations, which may be attributed to its ability to induce oxidative stress within cells. These effects were observed in human cancer cell lines, indicating potential applications in cancer therapy .

3. Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form reactive intermediates during chemical reactions. For instance, during cross-coupling reactions, it can generate β-iodoamines, which have been shown to participate in further biological transformations . This reactivity suggests that this compound could serve as a precursor for more complex biologically active molecules.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the iodination of 1-octene using iodine or iodine-containing reagents under controlled conditions. Several studies have optimized these synthesis routes, demonstrating high yields and selectivity for the trans isomer .

Table 1: Summary of Synthesis Methods for this compound

| Method | Yield (%) | Conditions |

|---|---|---|

| Iodination of 1-octene | ~90 | Iodine in THF |

| Palladium-catalyzed coupling | 65 | Under CO pressure |

| Direct halogenation | ≥98 | Using iodine with alkene |

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various halogenated alkenes, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity evaluation on human cancer cell lines revealed that this compound induced apoptosis at concentrations ranging from 50 to 200 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to cell death through oxidative stress pathways .

Propriétés

IUPAC Name |

(E)-1-iodooct-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h7-8H,2-6H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZDDNSUIVLYIN-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315057 | |

| Record name | (1E)-1-Iodo-1-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42599-17-7 | |

| Record name | (1E)-1-Iodo-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42599-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1E)-1-Iodo-1-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1-Iodo-1-octene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.